cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
Description
Significance of Bicyclo[3.1.0]hexane Systems in Chemical Research
The bicyclo[3.1.0]hexane framework, a fused ring system comprising a cyclopentane (B165970) and a cyclopropane (B1198618) ring, is a significant structural motif in chemistry. researchgate.net Its inherent ring strain and rigid, well-defined three-dimensional geometry make it a valuable component in both natural products and synthetic molecules with important biological activities. researchgate.net
In medicinal chemistry and drug design, this scaffold is prized as a conformationally constrained isostere for other cyclic systems, such as the cyclohexane (B81311) ring. nih.gov This rigidity can enhance binding affinity and selectivity for biological targets by locking the molecule into a specific bioactive conformation. nih.gov Consequently, bicyclo[3.1.0]hexane derivatives have been successfully incorporated into a variety of therapeutic agents. For instance, they serve as core structures in nucleoside and nucleotide analogues developed as potent antiherpes agents and have shown favorable affinity for G protein-coupled receptors (GPCRs) like adenosine (B11128) and P2Y receptors. nih.gov The scaffold is also a key intermediate in the synthesis of prostaglandins (B1171923) and has been investigated for its potential in developing enzyme inhibitors and antagonists for various receptors. mdpi.comacs.org
Overview of the 3-Oxabicyclo[3.1.0]hexane Scaffold
Introducing a heteroatom, specifically oxygen, into the bicyclo[3.1.0]hexane framework creates an oxabicyclo[3.1.0]hexane system. When the oxygen atom is located at the 3-position of the five-membered ring, the resulting structure is known as the 3-oxabicyclo[3.1.0]hexane scaffold. vulcanchem.com This scaffold is characterized by a bicyclic ether structure that maintains the rigidity of the parent hydrocarbon system. vulcanchem.comcymitquimica.com
The molecular architecture features a transannular bridge geometry, where the oxygen atom forms a rigid ether linkage that contributes to the stability of the bicyclic system. vulcanchem.com Spectroscopic studies have indicated that the 3-oxabicyclo[3.1.0]hexane molecule tends to adopt a "boat" conformation. researchgate.net This defined shape and the presence of the oxygen atom, which can participate in hydrogen bonding, make the 3-oxabicyclo[3.1.0]hexane core an interesting building block in synthetic and medicinal chemistry. cymitquimica.com It has served as a known starting scaffold for the synthesis of other complex molecular templates. nih.govacs.org
Structural Variations and Isomeric Considerations of Oxabicyclo[3.1.0]hexane Derivatives
Further isomeric diversity arises from the position and stereochemistry of substituents attached to the scaffold. Substituents can be placed on the cyclopropane ring (positions 1, 5, 6) or the five-membered ring (positions 2, 3, 4), and their spatial orientation (cis/trans or exo/endo) relative to the ring system creates a host of stereoisomers.
| Scaffold Name | Oxygen Position | Key Structural Feature |
| 2-Oxabicyclo[3.1.0]hexane | C-2 | Oxygen is adjacent to the bridgehead carbon. nih.gov |
| 3-Oxabicyclo[3.1.0]hexane | C-3 | Oxygen is beta to the bridgehead carbon. vulcanchem.com |
| 6-Oxabicyclo[3.1.0]hexane | C-6 | Oxygen is part of the three-membered ring (epoxide). nih.govnist.gov |
The specific compound of interest, cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, is a derivative of the 3-oxa scaffold. Its chemical structure is precisely defined by its name. The "-6-methanol" suffix indicates a hydroxymethyl group (-CH₂OH) is attached to the C-6 position of the cyclopropane ring. The "cis" prefix (also referred to as "exo") specifies the stereochemistry of this substituent; it is oriented on the same side as the five-membered ring.
This compound can be differentiated from its isomers, such as its stereoisomer, trans-3-Oxabicyclo[3.1.0]hexane-6-methanol, where the methanol (B129727) group is on the opposite side of the ring. It is also distinct from constitutional isomers where the functional group or the core scaffold is different, for example, 3-Oxabicyclo[3.1.0]hexane-2-methanol or cis-6-Oxabicyclo[3.1.0]hexane-3-methanol.
Table of Isomeric Forms
| Compound Name | Core Scaffold | Substituent Position | Stereochemistry | Molecular Formula | CAS Number |
|---|---|---|---|---|---|
| This compound | 3-Oxabicyclo[3.1.0]hexane | C-6 | cis (exo) | C₆H₁₀O₂ | 135637-92-2 cymitquimica.comangelpharmatech.com |
| trans-3-Oxabicyclo[3.1.0]hexane-6-methanol | 3-Oxabicyclo[3.1.0]hexane | C-6 | trans (endo) | C₆H₁₀O₂ | N/A |
To further illustrate the importance of isomeric differences, it is useful to consider a related but distinct compound: cis-6-Oxabicyclo[3.1.0]hexane-3-methanol. researchgate.net This molecule is a constitutional isomer of the primary subject, featuring the 6-oxa scaffold, also known as cyclopentene (B43876) oxide. researchgate.netnist.gov In this structure, the oxygen atom is part of the cyclopropane ring, forming an epoxide fused to a cyclopentane ring. nih.gov The methanol group is located at the C-3 position on the five-membered ring.
The 6-oxabicyclo[3.1.0]hexane core is a valuable synthetic intermediate. For instance, derivatives such as methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate have been explored as lead structures for developing enzyme inhibitors and have shown potential in the synthesis of compounds with anticancer activity. The distinct placement of the oxygen atom and the functional group in the 6-oxa isomer compared to the 3-oxa isomer results in different chemical properties and potential applications in research and development.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[3.1.0]hexane |
| 3-Oxabicyclo[3.1.0]hexane |
| 2-Oxabicyclo[3.1.0]hexane |
| 6-Oxabicyclo[3.1.0]hexane |
| trans-3-Oxabicyclo[3.1.0]hexane-6-methanol |
| 3-Oxabicyclo[3.1.0]hexane-2-methanol |
| cis-6-Oxabicyclo[3.1.0]hexane-3-methanol |
| (1R,2R,3S,5S)-2-Hydroxy-6-oxabicyclo[3.1.0]hexane-3-methanol |
Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2/t4?,5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRDACVJSHHNA-GOHHTPAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135577-15-0 | |
| Record name | Trans-3-oxabicyclo[3.1.0]hexan-6-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Oxabicyclo 3.1.0 Hexane Derivatives Relevant to Cis 3 Oxabicyclo 3.1.0 Hexane 6 Methanol
Cyclization Strategies for the Bicyclo[3.1.0]hexane Ring System
The formation of the bicyclo[3.1.0]hexane ring system is the cornerstone of synthesizing derivatives related to cis-3-oxabicyclo[3.1.0]hexane-6-methanol. These strategies are broadly categorized into intramolecular cyclopropanation and lactonization reactions, each offering unique advantages in terms of efficiency and stereocontrol. nih.gov These methods often require carefully designed starting materials to facilitate the desired ring-closing events. nih.gov
Intramolecular cyclopropanation is a direct and powerful method for constructing the bicyclo[3.1.0]hexane skeleton. nih.gov This approach involves the reaction of a suitably positioned double bond and a carbene or carbenoid precursor within the same molecule, leading to the formation of the fused cyclopropane (B1198618) ring.
One of the most effective methods for synthesizing 3-oxabicyclo[3.1.0]hexan-2-ones is the intramolecular cyclopropanation of allyl diazoacetates, frequently catalyzed by dirhodium(II) complexes. acs.org This transformation is a key step in creating the bicyclic lactone structure. orgsyn.org The mechanism involves the decomposition of the diazo compound by the dirhodium(II) catalyst to form a metal-stabilized carbene, which then undergoes cyclopropanation with the tethered alkene. squ.edu.om
The choice of ligands on the dirhodium(II) catalyst is critical for achieving high enantioselectivity. squ.edu.om Chiral dirhodium(II) carboxamidate catalysts, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] (Rh₂(5R-MEPY)₄), have proven to be highly effective in inducing asymmetry in these reactions. acs.orgorgsyn.org For example, the cyclization of 3-methyl-2-buten-1-yl diazoacetate using this catalyst can produce (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with high yield and enantiomeric excess. orgsyn.org Cobalt(II) complexes of porphyrins have also emerged as effective catalysts for these reactions, providing the corresponding bicyclo[3.1.0]hexan-2-one derivatives as single diastereomers in good to high yields. nih.gov
The reaction is versatile, accommodating a range of substitution patterns on the allylic diazoacetate substrate. nih.govacs.org This allows for the synthesis of densely functionalized 3-oxabicyclo[3.1.0]hexan-2-one derivatives that can serve as precursors to compounds like this compound. acs.org
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 3-Methyl-2-buten-1-yl diazoacetate | Rh₂(5R-MEPY)₄ | (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | 84-88 | 92-93 |
| (E)-3-phenylallyl diazoacetate | [Co(P1)] | 6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 91 | 72 |
| (E)-3-(o-tolyl)allyl diazoacetate | [Co(P1)] | 6-(o-tolyl)-3-oxabicyclo[3.1.0]hexan-2-one | 94 | 80 |
An alternative cyclopropanation strategy involves the intramolecular insertion of a cyclopropylidene, a type of carbene. This method can be used to form 3-oxabicyclo[3.1.0]hexane derivatives from precursors containing an oxygen atom positioned for a 1,5-C-H insertion. researchgate.netepa.gov The cyclopropylidene is typically generated from gem-dihalocyclopropanes upon treatment with an organometallic reagent like methyllithium (B1224462) or isopropylmagnesium chloride. researchgate.netepa.govmdpi.com
This approach has been successfully applied to the synthesis of various substituted 3-oxabicyclo[3.1.0]hexanes. The reaction proceeds by the generation of a cyclopropylmagnesium carbenoid, which then inserts into an intramolecular C-H bond, forming the second ring of the bicyclic system. epa.gov The reactivity of the C-H bond towards insertion is influenced by adjacent functional groups. researchgate.netepa.gov
Lactonization reactions provide a powerful alternative for constructing the 3-oxabicyclo[3.1.0]hexan-2-one ring system. These methods typically involve the cyclization of an unsaturated carboxylic acid or ester, where an electrophile activates the double bond to facilitate the ring-closing attack by the carboxyl group.
A highly stereoselective method for synthesizing 4,5-trans-1,5-cis-3-oxabicyclo[3.1.0]hexan-2-ones involves the iodolactonization of alkylidenecyclopropyl esters. acs.orgnih.govacs.org This reaction proceeds with high efficiency when conducted with iodine or N-iodosuccinimide (NIS) in an aqueous solvent system, such as aqueous acetonitrile. nih.govacs.org The presence of water is believed to play a crucial role in the reaction mechanism. nih.govacs.org
The reaction is quite general, tolerating a wide variety of substituents on the alkylidenecyclopropyl ester starting material. acs.org This versatility allows for the synthesis of a diverse library of 3-oxabicyclo[3.1.0]hexan-2-one derivatives. The stereoselectivity of the process is thought to be controlled by the steric effects of the substituents on the double bond. acs.org This method provides the target lactones in moderate to good yields. acs.org
| Substrate (Alkylidenecyclopropyl Ester) | Iodine Source | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-(cyclopropylidene)acetate | I₂ | CH₃CN/H₂O | 4-iodo-3-oxabicyclo[3.1.0]hexan-2-one | 75 |
| Ethyl 2-(cyclopropylidene)propanoate | NIS | CH₃CN/H₂O | 4-iodo-1-methyl-3-oxabicyclo[3.1.0]hexan-2-one | 80 |
| Ethyl 2-(cyclopropylidene)-3-methylbutanoate | I₂ | CH₃CN/H₂O | 4-iodo-1-isopropyl-3-oxabicyclo[3.1.0]hexan-2-one | 85 |
Similar to iodolactonization, bromolactonization is another effective strategy for the synthesis of the 3-oxabicyclo[3.1.0]hexane ring system. This method has been employed in the synthesis of key intermediates for carbocyclic nucleosides. rsc.org The process involves the treatment of an unsaturated acid, such as cyclopent-3-enecarboxylic acid, with a bromine source, leading to the formation of a bicyclic bromolactone. rsc.org
Asymmetric induction in bromolactonization can be achieved by using esters of enantiomerically pure alcohols. researchgate.net For instance, esters of 3,3,6-trimethyl-4(E)-heptenoic acid with chiral alcohols like (-)-menthol can be subjected to bromolactonization with N-bromosuccinimide (NBS). The reaction conditions, particularly temperature, can be optimized to maximize both the yield and the enantioselectivity of the resulting γ-bromo-δ-lactone. researchgate.net
Metal-Mediated Cyclization Reactions
Metal-mediated reactions are pivotal in constructing the strained bicyclic framework of 3-oxabicyclo[3.1.0]hexane systems. These methods often provide efficient routes to the core structure through intramolecular bond formation.
Bromine-Lithium Exchange and Intramolecular Cyclization from Dibromocyclopropanes to Substituted 3-Oxabicyclo[3.1.0]hexanes
The generation of organolithium species via bromine-lithium exchange is a powerful tool for creating carbon-carbon bonds. nih.govprinceton.edu This methodology is particularly applicable to the synthesis of bicyclic systems from gem-dibromocyclopropanes. researchgate.net The process typically involves the treatment of a dibromocyclopropane derivative with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.edu This exchange is often rapid and regioselective, leading to a cyclopropyllithium intermediate. harvard.eduresearchgate.net
This reactive intermediate can then undergo an intramolecular cyclization by attacking a tethered electrophile, such as an epoxide or an aldehyde, to form the 3-oxabicyclo[3.1.0]hexane ring system. The stereochemistry of the final product is influenced by the geometry of the starting material and the reaction conditions. While aliphatic bromides are generally not suitable for this transformation, cyclopropyl (B3062369) bromides can be reliably converted to the corresponding organolithium reagents. harvard.edu The high reactivity of the generated aryllithiums can sometimes lead to decomposition via reactions with ethereal solvents, even at low temperatures. researchgate.net
Key aspects of this reaction are summarized in the table below.
| Feature | Description |
| Reagents | gem-Dibromocyclopropane precursor, organolithium reagent (e.g., n-BuLi, t-BuLi) |
| Intermediate | Cyclopropyllithium carbenoid |
| Key Step | Intramolecular nucleophilic attack on a tethered electrophile |
| Product | Substituted 3-oxabicyclo[3.1.0]hexane |
| Advantages | Utilizes readily available starting materials; provides a direct route to the bicyclic core. |
| Challenges | Requires low temperatures; potential for side reactions due to the high reactivity of the intermediate. researchgate.net |
Gold(I)-Catalyzed Cycloisomerization for Oxabicyclo[4.1.0]heptane Derivatives (Related Ring Systems)
Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of enynes, providing access to a variety of complex cyclic and bicyclic structures. beilstein-journals.orgresearchgate.net While not directly forming the 3-oxabicyclo[3.1.0]hexane system, the gold(I)-catalyzed cycloisomerization of oxygen-tethered 1,6-enynes is a highly relevant strategy that yields the related oxabicyclo[4.1.0]heptene derivatives. beilstein-journals.org This reaction proceeds under mild conditions and demonstrates high atom economy. beilstein-journals.org
The process is typically catalyzed by a combination of a chiral gold(I) complex and a silver salt, which generates a cationic gold species. beilstein-journals.org This species activates the alkyne moiety of the enyne substrate, facilitating a nucleophilic attack from the tethered alkene. Subsequent rearrangement leads to the formation of the bicyclic product. Asymmetric versions of this reaction have been developed using chiral phosphine (B1218219) ligands on the gold catalyst, affording functionalized oxabicyclo[4.1.0]heptenes in moderate to good yields and with excellent enantiomeric excesses (up to 99% ee). beilstein-journals.orgnih.gov The reaction conditions are often substrate-dependent, with oxygen-tethered enynes generally providing the best results. beilstein-journals.org This methodology has also been applied to the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes from cyclopropene (B1174273) precursors. nih.gov
The following table outlines findings from a study on the asymmetric Au(I)-catalyzed cycloisomerization of 1,6-enynes. beilstein-journals.org
| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) |
| (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTf | Oxygen-tethered 1,6-enynes | Moderate to Good | Up to 99% |
| (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgNTf₂ | Oxygen-tethered 1,6-enynes | Moderate to Good | Up to 99% |
| (R)-DTBM-SEGPHOS(AuCl)₂ | Ethereal 1,6-enynes | High | Excellent |
Chiral Pool and Asymmetric Synthetic Approaches
Asymmetric synthesis is crucial for accessing enantiomerically pure forms of complex molecules like this compound, which is essential for applications in medicinal chemistry.
Enantioselective Rearrangements of Meso-Epoxides and Related Systems
The enantioselective rearrangement of meso-epoxides, often mediated by chiral lithium amide bases, is a powerful strategy for the desymmetrization of achiral starting materials to produce chiral bicyclic alcohols. rsc.orgresearchgate.netacs.org This approach involves the selective deprotonation of one of the two enantiotopic protons alpha to the epoxide ring, followed by rearrangement to form a chiral allylic alcohol. rsc.org For instance, the rearrangement of medium-sized cycloalkene-derived meso-epoxides using organolithiums in the presence of (−)-sparteine yields bicyclic alcohols in good yields and high enantiomeric excesses. rsc.org
This methodology has been successfully applied to the synthesis of key intermediates for carbocyclic nucleosides. rsc.org A highly enantioselective rearrangement of cis-6-oxabicyclo[3.1.0]hexane-3-methanol, a compound structurally similar to the target molecule, was achieved using the dilithium (B8592608) salt of (1S,2R)-norephedrine. rsc.org Furthermore, enantioselective cross-electrophile coupling of meso-epoxides with aryl halides, co-catalyzed by nickel and a chiral titanocene, can produce trans-β-arylcycloalkanols with high enantioselectivity (78–95% ee). nih.govacs.org This reaction proceeds through the enantioselective formation of a β-titanoxy carbon radical from the meso-epoxide. nih.govacs.org
Diastereoselective Additions and Inductions
Diastereoselective reactions are fundamental in controlling the relative stereochemistry of the multiple stereocenters present in the 3-oxabicyclo[3.1.0]hexane framework. An operationally simple method to prepare these systems involves an addition/cycloaddition sequence starting from allyl alcohols. nsf.gov This sequence can yield highly substituted scaffolds with good diastereoselectivity. Upon heating, these intermediates can eliminate nitrogen to furnish the cyclopropane-fused tetrahydrofuran (B95107) core as a single diastereomer. nsf.gov
Another powerful approach is the intramolecular cyclopropanation of α-diazoacetates. nih.gov Transition metal-catalyzed intramolecular cyclopropanation of allyl α-diazoacetates provides a direct route to the bicyclo[3.1.0]hexan-2-one structure. nih.gov Cobalt(II)-based metalloradical catalysis, for example, has been shown to transform various allyl α-diazoacetates into the corresponding 3-oxabicyclo[3.1.0]hexan-2-ones with complete diastereocontrol and good enantiocontrol. nih.gov Similarly, manganese(III)-mediated oxidative cyclization of acetoacetate (B1235776) derivatives can yield the bicyclic core with high diastereocontrol. These bicyclic lactones or ketones are versatile intermediates that can be subsequently reduced to afford the target this compound.
The table below details results from a Co(II)-catalyzed diastereoselective intramolecular cyclopropanation. nih.gov
| Substrate | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| (E)-3-phenylallyl α-diazoacetate | 6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 91% | >20:1 | 75% |
| (E)-3-(p-tolyl)allyl α-diazoacetate | 6-(p-tolyl)-3-oxabicyclo[3.1.0]hexan-2-one | 95% | >20:1 | 75% |
| (E)-3-(furan-2-yl)allyl α-diazoacetate | 6-(furan-2-yl)-3-oxabicyclo[3.1.0]hexan-2-one | 77% | >20:1 | 63% |
Use of Chiral Auxiliaries
Chiral auxiliaries are commonly employed to induce stereoselectivity in synthetic transformations. evitachem.com An auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a key reaction, and is subsequently removed. This strategy has been applied to the synthesis of related bicyclo[3.1.0]hexane systems.
For instance, an optically active 3-azabicyclo[3.1.0]hexane, a nitrogen analog of the target system, was successfully synthesized using an S-chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net In this synthesis, cyclopropylmagnesium carbenoids, generated from sulfoxides bearing the chiral auxiliary, underwent an intramolecular C-H insertion to give the bicyclic products. researchgate.net This approach has also been extended to the synthesis of enantiopure 3-oxabicyclo[3.1.0]hexanes, which were obtained in good yields when the procedure started from enantiopure dichloromethyl p-tolyl sulfoxide. researchgate.net The stereocontrolled ring-opening/cyclization sequence enabled by the auxiliary allows for the asymmetric construction of the bicyclo[3.1.0]hexane core with high enantiomeric excess (>95% ee). vulcanchem.com
Enantiomeric Resolution Techniques
The preparation of enantiomerically pure 3-oxabicyclo[3.1.0]hexane derivatives is crucial for their application in stereospecific synthesis and medicinal chemistry. Several techniques are employed to resolve racemic mixtures of these compounds or their precursors.
Diastereomeric Derivatization: A classical approach involves the reaction of a racemic mixture, such as a carboxylic acid or alcohol, with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization or chromatography. For instance, a racemic carboxylic acid within the bicyclic scaffold can be derivatized with a chiral alcohol to form diastereomeric esters, which are then separable. evitachem.com Similarly, a racemic alcohol can be reacted with a chiral acid. After separation, the resolving agent is cleaved to yield the desired enantiomer. A specific application involves reacting a racemic lactone with an optically active alcohol in the presence of an acid catalyst to form diastereomeric ethers that can be separated. google.com
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. scielo.brrsc.org For bicyclic alcohols, enzymatic kinetic resolution (EKR) via transesterification is a highly effective method. scielo.brresearchgate.net In a typical procedure, a racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or vinyl butyrate, in the presence of a lipase (B570770) (e.g., Lipase A from Candida antarctica, CAL-A). The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol. scielo.brresearchgate.net The efficiency of this resolution is often high, yielding products with excellent enantiomeric excess (ee). scielo.br Conversely, enzymatic hydrolysis of a racemic ester can also be employed, where the enzyme selectively hydrolyzes one enantiomer to the alcohol. rsc.orgnih.gov
Below is a table summarizing the key aspects of these resolution techniques.
Table 1: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Common Reagents/Enzymes | Separation Method | Key Advantages |
|---|---|---|---|---|
| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers with different physical properties. | Chiral acids, chiral alcohols, chiral amines. | Crystallization, Column Chromatography. | Applicable to a wide range of functional groups. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., CAL-A, PPL), Acyl donors (e.g., vinyl acetate). | Column Chromatography. | High enantioselectivity, mild reaction conditions. |
Multistep Synthesis Routes to the Oxabicyclo[3.1.0]hexane Core
The construction of the 3-oxabicyclo[3.1.0]hexane skeleton is often achieved through carefully designed multistep synthetic sequences. These routes offer versatility and control over the stereochemical outcome.
Transformations from Dihydrofuran Precursors via Simmons-Smith Cyclopropanation
A primary and highly effective method for constructing the 3-oxabicyclo[3.1.0]hexane core is the cyclopropanation of a dihydrofuran precursor. researchgate.net The Simmons-Smith reaction is particularly well-suited for this transformation. nih.govwikipedia.org This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), which reacts with the double bond of an alkene in a stereospecific manner. nih.govwikipedia.org
In the context of synthesizing the target scaffold, 2,5-dihydrofuran (B41785) or its derivatives serve as the alkene substrate. doi.org The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to the same face of the double bond, preserving the stereochemistry of the starting material. wikipedia.org The presence of a hydroxyl group on the dihydrofuran precursor can direct the cyclopropanation to occur on the same face as the hydroxyl group, a phenomenon known as diastereoselective cyclopropanation. harvard.edu A modified version of the Simmons-Smith reaction, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. nih.gov
The general scheme for this transformation is as follows:
This method is advantageous due to its high stereospecificity and compatibility with various functional groups. researchgate.net
Michael Addition and Robinson Annulation Sequences
While less direct for the synthesis of the 3-oxabicyclo[3.1.0]hexane core itself, Michael additions and Robinson annulations are powerful ring-forming reactions that can be used to construct precursors. wikipedia.orglibretexts.org The Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation, is a classic method for forming six-membered rings. wikipedia.orgresearchgate.net
In a relevant synthetic strategy, a Mukaiyama-type Michael addition can be employed to create a dicarbonyl compound, which then undergoes a Robinson annulation to form a bicyclic enone. mdpi.com This enone can then be subjected to further transformations, including cyclopropanation, to arrive at more complex structures containing the bicyclic core.
More directly, an oxa-Michael addition has been shown to be a viable route. A Lewis acid-catalyzed oxa-Michael addition of an alcohol to a vinyl diazonium ion can lead to the formation of a 3-oxabicyclo[3.1.0]hexane scaffold. nsf.gov This approach is valuable as it allows for the formation of the C-O bond and the bicyclic system in a controlled manner.
Hydrolysis and Esterification Reactions within the Scaffold Context
Hydrolysis and esterification are fundamental functional group interconversions that are frequently employed in the synthesis of this compound and its derivatives. These reactions are typically performed on precursors that already contain the 3-oxabicyclo[3.1.0]hexane core.
Hydrolysis: The hydrolysis of an ester, such as an ethyl or methyl ester of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, to the corresponding carboxylic acid is a common step. doi.org This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup, or under acidic conditions (e.g., using hydrochloric acid). nih.gov The resulting carboxylic acid is a key intermediate that can be used for further modifications or for enantiomeric resolution. evitachem.com
Esterification: The carboxylic acid group on the 3-oxabicyclo[3.1.0]hexane scaffold is readily converted to an ester. cymitquimica.com Standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide in the presence of a base, can be employed. This transformation is often used to protect the carboxylic acid group or to modify the properties of the molecule. cymitquimica.com
Reductive Pathways in 3-Oxabicyclo[3.1.0]hexane Systems
The final step in the synthesis of this compound involves the reduction of a carboxylic acid or its ester derivative at the C-6 position.
The reduction of a carboxylic acid ester, such as ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, to the primary alcohol is a key transformation. nih.gov This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of additives to increase its reactivity towards esters. evitachem.comsci-hub.box For instance, the reduction of an ester group on the bicyclic scaffold with NaBH₄ can proceed to the corresponding alcohol. sci-hub.box A diisobutylaluminium hydride (DIBAL-H) reduction of an ester has also been reported to yield the primary alcohol within this bicyclic system. nih.gov
The choice of reducing agent is critical to ensure the selective reduction of the ester or carboxylic acid without affecting other functional groups or the bicyclic core itself.
Photochemical Approaches to 3-Oxabicyclo[3.1.0]hexan-2-ones
Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures, including the 3-oxabicyclo[3.1.0]hexane system. A notable approach involves the synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones, which are valuable intermediates.
One such method begins with the photochemical addition of an alcohol to a furan-2(5H)-one derivative. nih.gov For example, the irradiation of furan-2(5H)-one in the presence of isopropyl alcohol leads to the formation of 4-(1'-hydroxy-1'-methylethyl)tetrahydrofuran-2-one. nih.gov This intermediate can then be converted into a derivative with a suitable leaving group, such as a bromide. Subsequent treatment with a base, like potassium tert-butoxide, induces an intramolecular cyclization to afford the 3-oxabicyclo[3.1.0]hexan-2-one skeleton. nih.gov
Another photochemical strategy is the di-π-methane rearrangement of 4-substituted-2(5H)-furanones. clockss.org Direct or sensitized irradiation of these compounds can lead to the formation of 3-oxabicyclo[3.1.0]hexan-2-ones through a rearrangement of the π-system. clockss.org These lactone products can then serve as precursors for further transformations, including reduction and functional group manipulation, to access compounds like this compound.
Table 2: Summary of Synthetic Approaches to the 3-Oxabicyclo[3.1.0]hexane Core
| Synthetic Approach | Key Reaction | Starting Material Example | Product Type |
|---|---|---|---|
| From Dihydrofurans | Simmons-Smith Cyclopropanation | 2,5-Dihydrofuran | 3-Oxabicyclo[3.1.0]hexane |
| Ring-Forming Sequences | Oxa-Michael Addition | Vinyl diazonium ion, Alcohol | 3-Oxabicyclo[3.1.0]hexane |
| Functional Group Interconversion | Ester Hydrolysis | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid |
| Functional Group Interconversion | Carboxylate Reduction | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 3-Oxabicyclo[3.1.0]hexane-6-methanol |
| Photochemical Methods | Photochemical addition & cyclization | Furan-2(5H)-one | 3-Oxabicyclo[3.1.0]hexan-2-one |
Reactivity and Transformations of Cis 3 Oxabicyclo 3.1.0 Hexane 6 Methanol and Analogs
Ring-Opening Reactions and Subsequent Functionalizations
The inherent ring strain of the oxabicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions under various conditions. These reactions can proceed through either cleavage of the tetrahydrofuran (B95107) ring or the cyclopropane (B1198618) ring, providing pathways to highly functionalized carbocyclic and heterocyclic structures.
Oxidative Ring Opening of Substituted 3-Oxabicyclo[3.1.0]hexanes
Oxidative cleavage of the 3-oxabicyclo[3.1.0]hexane ring system can be a powerful method for generating functionalized cyclopentane (B165970) or acyclic derivatives. While direct oxidative ring-opening of the parent methanol (B129727) compound is not extensively detailed, analogous transformations on related structures highlight the synthetic potential. For instance, a one-step oxidation using a combination of sodium periodate (B1199274) (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃) has been employed to cleave bicyclic ethers. nih.gov This method, often referred to as the Sharpless-Lemieux oxidation, typically cleaves carbon-carbon double bonds but can also effect the oxidation of other functionalities, leading to the opening of cyclic ethers to form dicarboxylic acids or related derivatives.
In a related context, the oxidation of a diol derived from a 3-oxabicyclo[3.1.0]hexane precursor has been shown to yield a tricyclic bisacetal, demonstrating that the bicyclic core can be maintained under specific oxidative conditions (e.g., using 2-Iodoxybenzoic acid, IBX) before further transformations. nih.gov The choice of oxidant and reaction conditions is crucial in directing the reaction toward ring-opening versus simple functional group oxidation.
Nucleophilic Attack on Electrophilic Sites (e.g., lactones)
Analogs of cis-3-Oxabicyclo[3.1.0]hexane-6-methanol that contain electrophilic sites, such as a carbonyl group in the lactone form (3-oxabicyclo[3.1.0]hexan-2-one), are prime substrates for nucleophilic ring-opening reactions. guidechem.com The carbonyl carbon of the lactone is highly susceptible to attack by a wide range of nucleophiles. This reaction cleaves the ester bond and opens the tetrahydrofuran ring, yielding a functionalized cyclopentane derivative where the stereochemistry of the cyclopropane ring is typically retained.
For example, treatment of 1-(phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one with nucleophiles like amines or alkoxides leads to the formation of highly substituted cyclopropanecarboxylic acid derivatives. researchgate.net The rigidity of the bicyclic system often directs the stereochemical outcome of these transformations, affording products with high diastereoselectivity. researchgate.net The reaction provides a versatile entry to complex molecules, as the resulting functional groups (e.g., amide and hydroxyl) can be further manipulated.
| Analog Type | Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Oxabicyclo[3.1.0]hexan-2-one | Amines (R-NH₂) | Standard reaction conditions | Cyclopropane-carboxamide with a hydroxymethyl group | google.com |
| Phenylsulfonyl-substituted lactone | Various nucleophiles | Base-mediated | Structurally diverse cyclopropane derivatives | researchgate.net |
| Alkylidenecyclopropyl esters | Iodine/Water | Aqueous CH₃CN | Iodomethyl-substituted 3-oxabicyclo[3.1.0]hexan-2-ones | acs.org |
Derivatization of the Methanol Group and Other Hydroxyl Functions
The primary hydroxyl group of this compound is a key site for functionalization, allowing for the introduction of a wide array of chemical moieties through standard alcohol reactions.
Ester Formation
The primary alcohol of this compound can be readily converted into esters through various standard esterification methods. These reactions are fundamental for modifying the compound's properties or for preparing it for subsequent reactions. Common methods include reaction with:
Acyl chlorides or acid anhydrides: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, the alcohol reacts efficiently to form the corresponding ester.
Carboxylic acids: Under acidic catalysis (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the alcohol can be esterified. This is known as Fischer esterification.
For related bicyclic systems, esters are often prepared by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst, such as dry hydrogen chloride. google.com The principles of these reactions are directly applicable to the esterification of the title compound's methanol group.
Protection and Deprotection Strategies
In multi-step syntheses involving the 3-oxabicyclo[3.1.0]hexane scaffold, the protection of the hydroxyl group is often a critical step to prevent unwanted side reactions. highfine.com The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. scribd.com
Common protecting groups for primary alcohols like the methanol moiety include silyl (B83357) ethers and benzyl (B1604629) ethers. highfine.com
Silyl Ethers: Tert-butyldiphenylsilyl (TBDPS) and tert-butyldimethylsilyl (TBS) are robust protecting groups. harvard.edu They are typically introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TBDPS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). harvard.edu Deprotection is achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (THF). nih.gov The relative stability of different silyl ethers allows for selective protection and deprotection strategies. researchgate.net
Benzyl Ethers (Bn): The benzyl group is a stable protecting group that can be introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) under basic conditions (e.g., sodium hydride, NaH). highfine.com A key advantage of the benzyl group is its facile removal via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a condition that leaves many other functional groups intact. highfine.com
| Protecting Group | Protection Reagents | Typical Deprotection Reagents | Stability/Properties | Reference |
|---|---|---|---|---|
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) | Robust, stable to many non-acidic/non-fluoride conditions. | nih.govorganic-chemistry.org |
| Benzyl (Bn) | NaH, Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) or strong acids (e.g., FeCl₃) | Stable to a wide range of acidic and basic conditions. | highfine.com |
| Methoxymethyl (MOM) | MOM-Cl, DIEA | Acidic conditions (e.g., HCl in THF) | Stable to bases, nucleophiles, and reducing agents. | highfine.com |
Rearrangement Reactions within the Oxabicyclic Framework
The high ring strain of the cyclopropane moiety in the 3-oxabicyclo[3.1.0]hexane framework makes it susceptible to skeletal rearrangements, which can be triggered by heat, light, or acid/base catalysis. rsc.org These reactions can lead to the formation of different, often less strained, heterocyclic or carbocyclic systems.
A common rearrangement for substituted cyclopropanes is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane rearranges to a cyclopentene (B43876) upon heating. wikipedia.org While the parent compound lacks the vinyl group, related transformations can occur. For instance, Lewis acid-mediated rearrangement of donor-acceptor cyclopropanes can lead to substituted tetrahydrofurans. nih.gov This proceeds via the opening of the cyclopropane ring to form a stabilized carbocation or zwitterionic intermediate, which is then trapped intramolecularly to form a five-membered ring. nih.govgre.ac.uk
In the context of the 3-oxabicyclo[3.1.0]hexane system, acid-catalyzed conditions can promote the cleavage of a C-C bond in the cyclopropane ring, followed by rearrangement to form new bicyclic or monocyclic structures. For example, platinum-catalyzed reactions of related propargylic alcohols can lead to cyclopropane ring cleavage. acs.org The specific outcome of these rearrangements is highly dependent on the substitution pattern of the bicyclic system and the reaction conditions employed.
Epimerization Studies
Epimerization at the C-6 position of this compound is a critical transformation that allows for the synthesis of the corresponding trans isomer. This process typically involves an oxidation-reduction sequence. The primary alcohol is first oxidized to the corresponding aldehyde. Subsequent reduction of the aldehyde can then yield a mixture of the cis and trans isomers of the alcohol, from which the desired epimer can be isolated.
In a representative study, the epimerization of a related bicyclo[3.1.0]hexane system was achieved under basic conditions. Treatment of a cis-cyclopropanecarboxamide intermediate with a base prepared from dibutylmagnesium (B73119) and diisopropylamine (B44863) in tetrahydrofuran (THF) led to effective epimerization to the corresponding trans isomer. acs.org This approach highlights a potential strategy for inverting the stereochemistry at the C-6 position.
The efficiency of the epimerization can be influenced by the choice of reagents and reaction conditions. The relative thermodynamic stabilities of the cis and trans isomers also play a crucial role in the final isomeric ratio.
Table 1: Conceptual Epimerization of this compound
| Step | Transformation | Reagents and Conditions (Illustrative) | Expected Outcome |
| 1 | Oxidation | PCC, CH₂Cl₂ | cis-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde |
| 2 | Reduction | NaBH₄, MeOH | Mixture of cis- and trans-3-Oxabicyclo[3.1.0]hexane-6-methanol |
Note: This table presents a conceptual pathway based on general organic synthesis principles, as specific literature on the epimerization of this exact compound is limited.
Olefination Reactions
The conversion of the hydroxymethyl group of this compound into an alkene functionality is a valuable synthetic transformation. This is typically achieved via a two-step process involving initial oxidation of the alcohol to the corresponding aldehyde, followed by an olefination reaction. Several established olefination methods can be employed, each offering distinct advantages in terms of stereoselectivity and substrate scope.
Wittig Reaction: The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a classic method for alkene synthesis. The reaction of cis-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde with a suitable phosphonium ylide can generate the desired alkene. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate (B1237965) carbanion and generally provides excellent E-selectivity for the resulting alkene. This method is often preferred for its milder reaction conditions and the ease of removal of the phosphate (B84403) byproduct. The reaction of the aldehyde with a stabilized phosphonate ylide, generated by treating a phosphonate ester with a base, would be expected to yield the corresponding (E)-alkene.
Julia-Kocienski Olefination: The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-olefins. This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde.
The choice of olefination method will depend on the desired stereochemistry of the product and the compatibility of the reagents with the bicyclic core.
Table 2: Overview of Potential Olefination Reactions of cis-3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
| Olefination Method | Reagent | Typical Product Stereochemistry |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Dependent on ylide structure |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | Predominantly (E) |
| Julia-Kocienski Olefination | Heteroaromatic Sulfone (e.g., PT-sulfone) + Base | Predominantly (E) |
Note: This table outlines potential applications of standard olefination reactions to the aldehyde derived from this compound.
Role As a Key Synthetic Intermediate and Building Block
Precursor in Natural Product Total Synthesis
The rigid framework of cis-3-oxabicyclo[3.1.0]hexane-6-methanol serves as an invaluable starting point for the stereocontrolled synthesis of intricate natural products. Its inherent structural features guide the formation of subsequent stereocenters, enabling chemists to achieve high levels of precision in their synthetic routes.
Synthesis of Antibiotics and Biologically Active Compounds
The 6-oxabicyclo[3.1.0]hexane scaffold is a key structural feature of the natural antibiotic Neplanocin C. conicet.gov.arresearchgate.net This has inspired the use of derivatives of this compound as precursors for the synthesis of various biologically active compounds, including potential antiviral agents. conicet.gov.ar The intrinsic strain and reactivity of the bicyclic system can be strategically exploited to introduce further chemical complexity. For instance, the epoxide-like character of the oxabicyclo[3.1.0]hexane system can be susceptible to intramolecular ring-opening reactions, a factor that must be carefully managed during the synthesis of purine (B94841) and pyrimidine (B1678525) analogues. conicet.gov.ar
In one notable example, a deoxyguanosine analogue synthesized from a 6-oxobicyclo[3.1.0]hexane precursor demonstrated antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.ar This highlights the potential of this scaffold in the development of new therapeutic agents.
Building Block for Carbocyclic Nucleosides and Analogs
This compound and its derivatives are instrumental in the synthesis of carbocyclic nucleoside analogs. These compounds are of significant interest in medicinal chemistry as they often exhibit enhanced metabolic stability compared to their natural counterparts due to the replacement of the glycosidic oxygen with a methylene (B1212753) group.
Construction of Pseudo-ribofuranoses
The 3-oxabicyclo[3.1.0]hexane scaffold serves as a mimic of the ribofuranose ring found in natural nucleosides. nih.gov By replacing the furanose ring with this rigid bicyclic system, chemists can construct "pseudo-sugars" that can then be coupled with various nucleobases. researchgate.net This approach allows for the synthesis of a wide range of nucleoside analogs with potentially novel biological activities. The synthesis of these pseudo-ribofuranoses often involves the strategic manipulation of the functional groups on the bicyclic core to enable the attachment of purine or pyrimidine bases.
Development of Conformationally Locked Nucleosides
A key application of the cis-3-oxabicyclo[3.1.0]hexane scaffold is in the synthesis of conformationally locked nucleosides. conicet.gov.arnih.gov In natural nucleosides, the furanose ring is flexible and exists in a dynamic equilibrium between different conformations. By incorporating the rigid bicyclo[3.1.0]hexane system, the conformation of the sugar mimic can be locked into a specific geometry. conicet.gov.arnih.gov This conformational restriction is a powerful tool for probing the specific shapes of nucleosides that are recognized by enzymes and receptors.
For example, the 6-oxobicyclo[3.1.0]hexane scaffold has been used to create deoxynucleoside prototypes that are locked in the North hemisphere of the pseudorotational cycle. conicet.gov.ar These conformationally constrained molecules are valuable for understanding drug-enzyme interactions and for the rational design of more potent and selective therapeutic agents. conicet.gov.ar
Synthesis of Conformationally Restricted Amino Acids
The rigid bicyclic framework of 3-oxabicyclo[3.1.0]hexane derivatives also provides a template for the synthesis of conformationally restricted amino acids. rsc.org These unnatural amino acids are of great interest for their potential to impart specific secondary structures to peptides and to enhance their proteolytic stability. d-nb.info
A notable example is the synthesis of N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane, which represents a conformationally constrained analog of homoserine lactone. rsc.org The synthesis of such compounds leverages the stereochemistry of the starting bicyclic system to produce amino acids with well-defined three-dimensional structures. The incorporation of these rigid amino acids into peptides can lead to peptidomimetics with improved pharmacological properties. d-nb.info
Intermediate in Drug Design and Synthesis of Drug Analogues (e.g., Bicifadine)
This compound serves as a valuable chiral building block for the synthesis of complex molecular architectures, particularly for the 3-azabicyclo[3.1.0]hexane core. This nitrogen-containing scaffold is a key structural feature in a variety of biologically active compounds and approved drugs. nih.govacs.org One prominent example is Bicifadine, a non-opioid analgesic that functions as a serotonin-norepinephrine reuptake inhibitor. acs.orgnih.gov The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane system is crucial for its biological activity.
The strategic value of this compound lies in its potential for stereocontrolled conversion into the corresponding 3-azabicyclo[3.1.0]hexane framework. This transformation from an oxabicycle to an azabicycle is a key step in leveraging the parent compound for drug design. While various methods exist for the synthesis of 3-azabicyclo[3.1.0]hexanes, utilizing the oxabicyclo[3.1.0]hexane scaffold provides a robust route that establishes the critical stereochemistry of the fused ring system early in the synthetic sequence.
A plausible synthetic pathway from this compound to the core of a drug analogue like Bicifadine would involve a ring-opening and subsequent ring-closing cascade. This process replaces the oxygen atom of the tetrahydrofuran (B95107) ring with a nitrogen atom to form the desired pyrrolidine (B122466) ring, as outlined in the table below.
Table 1: Plausible Synthetic Transformation to 3-Azabicyclo[3.1.0]hexane Core
| Step | Transformation | Description |
|---|---|---|
| 1 | Functional Group Interconversion | The primary alcohol of the starting material is converted to a suitable functional group for subsequent reactions, such as an azide (B81097), via mesylation followed by nucleophilic substitution. |
| 2 | Ether Cleavage / Ring Opening | The ether bond of the oxabicycle is cleaved under acidic or Lewis acidic conditions. This unmasks two hydroxyl groups on the cyclopentane (B165970) ring. |
| 3 | Activation of Hydroxyl Groups | The resulting hydroxyl groups are converted into good leaving groups, for instance, by tosylation or mesylation. |
| 4 | Intramolecular Cyclization | The azide group is reduced to a primary amine, which then acts as an internal nucleophile, displacing the leaving groups in an intramolecular SN2 reaction to form the pyrrolidine ring of the 3-azabicyclo[3.1.0]hexane system. |
This strategic conversion underscores the role of this compound as a foundational intermediate, providing an efficient entry into medicinally relevant scaffolds like that of Bicifadine.
Generation of Molecular Complexity via Scaffold Transformations
The rigid framework of this compound is not only a precursor to established drug cores but also a versatile template for generating novel and complex molecular scaffolds. Through strategic bond-rearrangements, this building block can be transformed into alternative bicyclic systems with distinct substitution patterns and stereochemistry, a process known as scaffold hopping or transformation.
A significant example of this is the conversion of the 3-oxabicyclo[3.1.0]hexane scaffold into a new 2-oxabicyclo[3.1.0]hexane template. nih.gov This transformation was conceptually designed to create a scaffold that more closely mimics the natural tetrahydrofuran ring of conventional nucleosides, where the oxygen atom is in the analogous position. nih.gov Such conformationally locked nucleoside analogues are powerful tools for probing drug-enzyme interactions and can exhibit potent biological activities. nih.gov
The synthesis of this new 2-oxabicyclo[3.1.0]hexane template from a known dihydrofuran precursor, which establishes the core 3-oxabicyclo[3.1.0]hexane structure, is a multi-step process that presents considerable synthetic challenges. nih.gov A key difficulty is the attachment of a nucleobase to an anomeric carbon that forms part of the fused cyclopropane (B1198618) ring. nih.gov The successful execution of this scaffold transformation leads to the generation of novel uridine (B1682114), thymidine (B127349), and cytidine (B196190) analogues with restricted conformations. nih.gov The anti-HIV activity of these novel compounds was subsequently evaluated, demonstrating the power of this strategy to generate new molecular entities for biological screening. nih.gov
Table 2: Scaffold Transformation for Synthesis of Nucleoside Analogues
| Step | Transformation | Description |
|---|---|---|
| 1 | Conceptual Design | The known 3-oxabicyclo[3.1.0]hexane scaffold is conceptually redesigned by relocating the fused cyclopropane ring bond and shifting the oxygen atom to create a target 2-oxabicyclo[3.1.0]hexane template. nih.gov |
| 2 | Intermediate Synthesis | A pivotal isocyanate intermediate with the protected 2-oxabicyclo[3.1.0]hexane scaffold is synthesized over eleven steps from a known dihydrofuran precursor. nih.gov |
| 3 | Nucleobase Introduction | The isocyanate is quenched with the lithium salts of acrylic amides to introduce the precursors for pyrimidine nucleobases (uracil and thymidine) in a single step. nih.gov |
| 4 | Ring Closure & Deprotection | The precursors undergo ring-closure in aqueous ammonium (B1175870) hydroxide (B78521), followed by desilylation, to yield the final, conformationally locked uridine and thymidine analogues. nih.gov |
| 5 | Further Derivatization | The uridine analogue can be further converted into the corresponding cytidine derivative through transformation into a triazolo intermediate followed by ammonolysis. nih.gov |
This deliberate manipulation of the bicyclic core highlights the utility of cis-3-oxabicyclo[3.1.0]hexane derivatives in generating significant molecular complexity, providing access to novel chemical matter for drug discovery and chemical biology. nih.gov
Stereochemical Investigations and Absolute Configuration Determination
Methods for Stereochemical Assignment
The relative stereochemistry, particularly the cis-fusion of the cyclopropane (B1198618) and tetrahydrofuran (B95107) rings, is established using high-resolution spectroscopic and diffraction methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the relative configuration of bicyclo[3.1.0]hexane systems. Analysis of proton (¹H) NMR coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data provides definitive evidence for the spatial relationships between protons.
In the bicyclo[3.1.0]hexane framework, the molecule predominantly adopts a flattened boat conformation to minimize steric strain. acs.orgnih.govoup.com This conformational preference dictates the dihedral angles between adjacent protons, which directly influence the magnitude of their coupling constants. Stereochemical assignments for bicyclo[3.1.0]hexane derivatives are consistently confirmed through ¹H-NMR spectroscopy. For a cis-fused ring system, specific coupling constants are observed between protons on the cyclopropane ring and the five-membered ring. For instance, observed J-values for cis-related protons (e.g., H1-H2) are typically in the range of 4-7 Hz, whereas coupling between trans-protons is often negligible or close to 0 Hz.
Nuclear Overhauser Effect (NOE) experiments provide through-space correlation information, which is invaluable for confirming stereochemical assignments. In the context of the 3-azabicyclo[3.1.0]hexane system, NOE data has been used to confirm the boat conformation by observing the relative proximity of substituents to specific ring protons. acs.orgnih.gov For cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, irradiation of the cyclopropyl (B3062369) bridgehead protons would show an NOE with the protons of the hydroxymethyl group, confirming their cis relationship.
| Proton Relationship | Typical Coupling Constant (J) Range (Hz) | Stereochemical Implication |
|---|---|---|
| cis (e.g., J1,2 or J4,5) | 4.0 - 7.0 Hz | Confirms cis-fusion of rings |
| trans (e.g., J1,2 or J4,5) | ~0 Hz | Indicates trans-fusion |
Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's solid-state structure, including its precise bond lengths, bond angles, and absolute stereochemistry. For derivatives of the 3-oxabicyclo[3.1.0]hexane and related systems, X-ray crystallography has been used to definitively confirm the cis-fusion of the cyclopropane and heterocyclic rings. researchgate.netnih.gov
Crystallographic studies on analogous bicyclo[3.1.0]hexane compounds reveal that the five-membered ring typically adopts an envelope or a flattened boat conformation. acs.orgresearchgate.net A key finding in a related structure was that the five-membered ring is in an envelope conformation where the "flap" is cis to the cyclopropane group, a characteristic feature of this bicyclic system. researchgate.net This technique provides unequivocal proof of the relative orientation of all substituents, including the hydroxymethyl group at the C-6 position, relative to the bicyclic framework.
| Parameter | Typical Finding | Significance |
|---|---|---|
| Ring Conformation | Flattened Boat / Envelope | Confirms the lowest energy conformation of the bicyclic system. |
| Ring Fusion | Cis-fusion confirmed | Provides definitive proof of the relative stereochemistry of the bridgehead carbons. |
| Dihedral Angles | Precise measurement (e.g., ~98°) | Quantifies the spatial relationship between substituents and the ring system. |
Chiroptical Spectroscopy for Absolute Configuration
While NMR and X-ray diffraction establish the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule like this compound. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. The assignment of the absolute configuration is achieved by comparing experimentally measured spectra with spectra predicted for each enantiomer using quantum chemical calculations, most notably Density Functional Theory (DFT). researchgate.netrsc.orgacs.org
This combined experimental and theoretical approach has been successfully applied to bicyclo[3.1.0]hexane derivatives to assign the absolute configuration with a high degree of confidence. researchgate.netrsc.org The process involves a conformational search to identify the most stable, low-energy conformers of the molecule, for which the chiroptical properties are then calculated. researchgate.netrsc.org
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chromophores in the molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. For bicyclo[3.1.0]hexane derivatives, the experimental ECD spectrum is recorded and compared against the Boltzmann-averaged spectrum calculated via time-dependent DFT (TD-DFT) for a chosen configuration (e.g., 1R,5S,6r). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netrsc.org
Optical Rotation Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to ECD, the shape of the ORD curve, including its peaks, troughs, and crossovers, is characteristic of a particular enantiomer. DFT calculations are used to predict the ORD curves for the possible enantiomers of the target molecule. researchgate.netrsc.org The absolute configuration is assigned by matching the pattern of the experimentally measured ORD curve with the computationally predicted curve. rsc.org
Enantiomeric Purity Analysis (e.g., Gas Chromatography)
The determination of the enantiomeric purity of this compound is a critical step in its stereochemical investigation, ensuring the efficacy and specificity of its intended applications. Gas chromatography (GC) employing a chiral stationary phase (CSP) is a powerful and widely utilized analytical technique for this purpose. This method allows for the direct separation of the enantiomers, enabling the accurate determination of the enantiomeric excess (e.e.).
The successful separation of enantiomers by chiral GC is contingent upon the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. These complexes possess different thermodynamic stabilities, leading to different retention times for each enantiomer on the chromatographic column. For bicyclic alcohols such as this compound, derivatized cyclodextrins are often employed as chiral selectors in the stationary phase.
In a typical analysis, a solution of this compound is injected into the gas chromatograph. The instrument is equipped with a capillary column coated with a chiral stationary phase, such as a Chirasil-DEX CB column. The separation of the enantiomers is achieved by carefully controlling the chromatographic conditions, including the temperature program of the oven, the carrier gas flow rate, and the detector settings. The separated enantiomers are then detected, and the resulting chromatogram shows two distinct peaks, each corresponding to one of the enantiomers.
The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers using the following formula:
e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Detailed research findings have demonstrated the successful resolution of enantiomers for structurally related bicyclic alcohols using chiral GC. The selection of the appropriate chiral stationary phase and the optimization of the chromatographic parameters are crucial for achieving baseline separation of the enantiomeric peaks. In some cases, derivatization of the alcohol to a more volatile ester, such as an acetate (B1210297), may be performed to enhance the separation efficiency. nih.gov
The following table provides representative data from a chiral gas chromatography analysis for the determination of the enantiomeric purity of this compound.
Computational and Mechanistic Studies of 3 Oxabicyclo 3.1.0 Hexane Systems
Theoretical Analysis of Reaction Mechanisms
Computational chemistry offers a powerful lens through which to view the transient and often elusive details of chemical reactions. For the 3-oxabicyclo[3.1.0]hexane framework, theoretical analyses have been instrumental in elucidating the mechanisms of key transformations, from classic cyclization reactions to complex photochemical rearrangements.
Proposed Mechanisms for Iodolactonization
Insights into Photochemical Rearrangement Pathways and Intermediates
The bicyclo[3.1.0]hexane skeleton is a well-known participant in photochemical rearrangements. Upon irradiation, compounds like 4,4-diphenyl-γ-pyran undergo a di-π-methane rearrangement to form 2-oxabicyclo[3.1.0]hexene derivatives as primary photoproducts. cdnsciencepub.com The proposed mechanism involves the formation of a bicyclic intermediate which then undergoes further electrocyclic reactions.
Computational studies on the parent bicyclo[3.1.0]hex-3-en-2-one system's rearrangement to the ketonic tautomer of phenol (B47542) have been explored using high-level ab initio calculations (CASSCF and CASPT2). researchgate.net These studies suggest that the reaction proceeds via the cleavage of the internal cyclopropane (B1198618) C-C bond, leading to a diradical singlet intermediate. researchgate.net This intermediate then undergoes a 1,2-hydrogen shift. researchgate.net In the photochemical pathway, the reaction is believed to occur from the lowest-energy triplet state (T1), involving a barrierless cleavage of the cyclopropane bond followed by intersystem crossing (ISC) to the ground state potential energy surface to form the same diradical intermediate. researchgate.net These findings provide a detailed map of the potential energy surfaces, identifying key intermediates and transition states that govern the transformation. researchgate.net
Mechanism of Intramolecular Cyclization via Carbenoids
The formation of the bicyclo[3.1.0]hexane ring system is often achieved through intramolecular cyclization involving carbenoid intermediates. One powerful method is the base-promoted cyclization of epoxy alkenes. acs.org Theoretical understanding of this process suggests that a strong, hindered base abstracts a proton alpha to the epoxide ring, forming a carbenoid-like lithium intermediate. acs.org This intermediate then undergoes an intramolecular S\sub>N2-type cyclization, where the carbenoid attacks the double bond to form the cyclopropane ring. The reaction is proposed to proceed through a chair-like transition state to afford the bicyclic product. acs.org
Another significant pathway is the Intramolecular Simmons-Smith (IMSS) reaction, which uses zinc carbenoids. acs.org This method involves the cyclization of functionalized gem-diiodoalkanes containing allylic alcohols. acs.org The presence of a directing group, such as an allylic alcohol or ether, can significantly influence the reaction's efficiency and stereocontrol by coordinating with the zinc carbenoid and guiding it to the proximate double bond. acs.org
| Cyclization Method | Precursor | Key Intermediate | Proposed Transition State | Reference |
| Base-Promoted Cyclization | Epoxy alkene | α-lithiated epoxide (carbenoid) | Chair-like | acs.org |
| Intramolecular Simmons-Smith | gem-diiodoalkane with allylic alcohol | Zinc carbenoid | Directed by coordinating group | acs.org |
Interconversion of Organometallic Intermediates
Gold(I) catalysts are effective in activating alkynes for various transformations, including those that can lead to 3-oxabicyclo[3.1.0]hexane systems. acs.org Mechanistic proposals often involve the formation of organogold intermediates. For instance, in tandem cyclizations, experimental evidence has supported the reversible interconversion between different proposed organogold intermediates. acs.org While detailed computational studies on these specific interconversions were not found, theoretical analysis in related gold-catalyzed enyne cycloisomerizations typically involves evaluating the energies of η²-alkyne-gold complexes, subsequent nucleophilic attack to form vinyl-gold species, and further reaction steps. These calculations help to rationalize observed regioselectivity and product distributions.
Conformational Analysis and Stability Studies
The three-dimensional structure of the bicyclo[3.1.0]hexane system is crucial to its reactivity and biological function when incorporated into larger molecules. nih.gov Computational methods, particularly Density Functional Theory (DFT), are essential for exploring the conformational landscape and stability of these molecules.
DFT Calculations for Bicyclo[3.1.0]hexane Derivatives
The bicyclo[3.1.0]hexane ring system can exist in two primary conformations: a boat-like (BL) and a chair-like (CL) form. conicet.gov.ar Extensive computational studies have consistently shown that for the parent bicyclo[3.1.0]hexane and its heteroatomic derivatives (including 3-oxa and 6-oxa variants), the boat-like conformers are significantly more stable than the chair-like ones. conicet.gov.arrsc.orgoup.com
Ab initio (MP2/cc-pVTZ) and DFT (M06-2X/6-311++G(d,p)) calculations have been employed to investigate these preferences. conicet.gov.arnih.gov Potential Energy Surface (PES) scans reveal a global minimum corresponding to the boat conformation for bicyclo[3.1.0]hexane and its oxygen-containing analogues. conicet.gov.arnih.gov The higher stability of the boat form is a general trend for this bicyclic system, which contrasts sharply with simple cyclohexane (B81311) systems where the chair form is overwhelmingly favored. oup.com The energy difference between the boat and chair forms for various derivatives highlights this preference.
| Compound | Method | More Stable Conformer | Calculated Energy Difference (kcal/mol) | Reference |
| Bicyclo[3.1.0]hexane | 3-21G | Boat | 2.9 | oup.com |
| 6-Oxabicyclo[3.1.0]hexane | 3-21G | Boat | 6.0 | oup.com |
| Bicyclo[3.1.0]hexane Derivative | B3LYP/6-311++G** | Boat | Substantially more stable | rsc.org |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | MP2/cc-pVTZ | Boat | 3.4 (vs. exo-chair) | mathnet.ru |
The factors contributing to the stability of the boat conformer are complex and involve a balance of ring strain and orbital interactions. oup.com These computational findings are crucial for understanding the inherent structural biases of the 3-oxabicyclo[3.1.0]hexane framework, which in turn influences how it interacts with other molecules and reagents.
Identification of Stable Conformers (e.g., Boat vs. Chair)
The conformation of the 3-oxabicyclo[3.1.0]hexane ring system is a critical determinant of its properties. Unlike simple six-membered rings that typically adopt chair conformations, the fusion of the five-membered oxolane ring with a three-membered cyclopropane ring introduces significant ring strain, altering its conformational landscape.
Microwave spectroscopy studies on the parent molecule, 3-oxabicyclo[3.1.0]hexane, have shown that the data is consistent with a single stable conformation, which was identified as the boat conformation . researchgate.net This finding is in agreement with studies of similar molecules such as cyclopentene (B43876) oxide (6-oxabicyclo[3.1.0]hexane), which also favor a boat-like structure. researchgate.net The rigidity of the fused cyclopropane ring prevents the adoption of a true chair form, making the boat-like arrangement the most energetically favorable state. In related 2-oxabicyclo[3.1.0]hexane systems, a preferred boat-like conformation has also been identified through the analysis of NMR coupling constants. nih.gov
| Conformer | Stability in 3-Oxabicyclo[3.1.0]hexane System | Reasoning |
|---|---|---|
| Boat | Identified as the single stable conformation. researchgate.net | The fusion of the rigid cyclopropane ring with the five-membered oxolane ring makes this the most energetically favorable arrangement. |
| Chair | Considered unstable/unfavorable. | Significant ring strain introduced by the fused cyclopropane ring prevents the system from adopting a stable chair-like geometry. |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Conformation
In substituted derivatives such as cis-3-Oxabicyclo[3.1.0]hexane-6-methanol, intramolecular forces play a vital role in stabilizing the preferred conformation. The cis configuration places the hydroxymethyl (-CH₂OH) substituent on the same face of the molecule as the oxygen atom of the oxolane ring.
This stereochemical arrangement is conducive to the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the ring's oxygen atom. This interaction can further lock the molecule into its boat-like conformation, reducing conformational flexibility. Studies on related cis-configured bicyclic systems have noted that such stereochemistry can lead to enhanced intramolecular folding. worktribe.com Furthermore, the introduction of heteroatoms capable of hydrogen bonding, such as in aza-analogs of the 3-oxabicyclo[3.1.0]hexane system, has been noted to enhance hydrogen-bonding capacity. This suggests that the hydroxyl group in this compound is likely a key factor in its conformational stability.
| Interacting Groups in cis-3-Oxabicyclo[3.1.0]hexane-6-methanol | Type of Interaction | Effect on Conformation |
|---|---|---|
| Hydroxyl group (-OH) on the C6 methanol (B129727) substituent | Intramolecular Hydrogen Bond | Stabilizes the boat-like conformation by restricting the rotation of the substituent and increasing the overall rigidity of the molecule. |
| Oxygen atom (O3) of the oxolane ring |
Transition State Analysis and Reaction Energetics
Computational studies are instrumental in elucidating the mechanisms of reactions involving the 3-oxabicyclo[3.1.0]hexane framework. By modeling the reaction pathways, chemists can analyze the transition states and calculate the energetics, such as activation energies, to predict reaction outcomes and stereoselectivity.
For the closely related 3-azabicyclo[3.1.0]hexane systems, detailed mechanistic studies using density functional theory (DFT) have been performed. beilstein-journals.org For example, the mechanism of 1,3-dipolar cycloaddition reactions has been thoroughly investigated at the M11/cc-pVDZ level of theory. beilstein-journals.org These computational explorations involve:
Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products.
Calculating Energetics: Determining the energy of reactants, transition states, and products to calculate activation barriers and reaction enthalpies.
Analyzing Molecular Orbitals: Understanding how the frontier molecular orbitals (HOMO and LUMO) of the reactants interact to control the reaction pathway and selectivity. For instance, some cycloadditions forming this bicyclic system have been found to be controlled by the interaction between the HOMO of the cyclopropene (B1174273) and the LUMO of an ylide. beilstein-journals.org
These analyses provide a deep understanding of why certain products are formed preferentially. The transition-state energies calculated for these reactions have been shown to be fully consistent with experimentally observed stereoselectivity. beilstein-journals.org Similar computational explorations of the transition state landscape have been noted for other derivatives of the 3-oxabicyclo[3.1.0]hexane core, highlighting the importance of these methods in understanding their reactivity. smolecule.com
| Aspect of Analysis | Description | Example from Related Systems beilstein-journals.org |
|---|---|---|
| Computational Method | Use of quantum mechanical models to simulate molecular behavior. | Density Functional Theory (DFT) at the M11/cc-pVDZ level. |
| Transition State Energy | The energy barrier that must be overcome for a reaction to occur. Lower energy transition states correspond to faster reactions. | Calculated to explain the high diastereofacial selectivity observed in experiments. |
| Reaction Energetics | The overall energy change of a reaction, determining if it is favorable (exothermic) or unfavorable (endothermic). | Analysis of reactant, product, and transition state energies. |
| Frontier Molecular Orbital (FMO) Theory | Examines the interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of reactants. | Used to explain reaction control (e.g., HOMOcyclopropene–LUMOylide controlled). |
Future Research Directions and Potential Applications
Development of Novel Synthetic Routes to cis-3-Oxabicyclo[3.1.0]hexane-6-methanol
The efficient synthesis of this compound is crucial for its widespread application. While methods for constructing the 3-oxabicyclo[3.1.0]hexane core exist, often involving intramolecular cyclization reactions, there is a continuous demand for more efficient and stereoselective approaches. Future research could focus on the development of catalytic asymmetric methods to access enantiopure forms of the molecule. For instance, the use of chiral catalysts in the cyclopropanation of a suitable dihydrofuran precursor could provide a direct and atom-economical route.
Another promising area is the exploration of enzymatic resolutions or desymmetrization strategies. Lipases or other hydrolases could be employed to selectively acylate or hydrolyze a racemic mixture of this compound or a related precursor, affording the desired enantiomer with high optical purity.
| Synthetic Strategy | Potential Advantages | Key Precursors |
| Catalytic Asymmetric Cyclopropanation | High enantioselectivity, atom economy | 2,5-dihydrofuran (B41785) derivatives |
| Enzymatic Resolution | High optical purity, mild reaction conditions | Racemic this compound or esters |
| Photochemical Cycloadditions | Novel bond formations, access to strained systems | Substituted furans and alkenes |
Exploration of New Derivatization Reactions at the Methanol (B129727) Moiety
The primary alcohol of this compound is a key functional handle for further molecular elaboration. A wide array of derivatization reactions can be envisioned to introduce diverse functionalities. Standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid would provide entry into a variety of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formations.
Furthermore, the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, would enable nucleophilic substitution reactions. This would allow for the introduction of various heteroatoms (e.g., nitrogen, sulfur, halogens) and carbon-based nucleophiles, significantly expanding the chemical space accessible from this building block. The exploration of modern cross-coupling methodologies, such as Buchwald-Hartwig amination or Suzuki coupling of a derived halide or triflate, could also be a fruitful area of research.
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | PCC, Swern, Dess-Martin periodinane | Aldehyde, Carboxylic acid |
| Esterification | Acyl chlorides, carboxylic acids with coupling agents | Esters |
| Etherification | Williamson ether synthesis, Mitsunobu reaction | Ethers |
| Nucleophilic Substitution | Tosyl chloride, then NaN3 or other nucleophiles | Azides, amines, etc. |
Broader Applications of the 3-Oxabicyclo[3.1.0]hexane Scaffold in Complex Molecule Synthesis
The rigid 3-oxabicyclo[3.1.0]hexane scaffold is an attractive template for the synthesis of complex molecules, particularly those with defined three-dimensional structures. This framework can be found in a number of biologically active natural products and their analogues. Its constrained nature can be exploited to control the spatial orientation of appended functional groups, which is crucial for molecular recognition and biological activity.
One significant application lies in the synthesis of conformationally locked nucleoside analogues. nih.govacs.org The bicyclic core can mimic the furanose ring of natural nucleosides, but with restricted conformational flexibility. This can lead to enhanced binding affinity and selectivity for specific enzymes or receptors, making them promising candidates for antiviral or anticancer therapies. The synthesis of such analogues often involves the coupling of the bicyclic scaffold to a nucleobase. nih.govacs.org
The scaffold can also serve as a chiral building block in the synthesis of other complex natural products and pharmaceuticals. smolecule.comevitachem.com Its stereocenters can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.
Advanced Stereocontrol Methodologies for Related Bicyclic Systems
The principles of stereocontrol are paramount in the synthesis and derivatization of bicyclic systems like 3-oxabicyclo[3.1.0]hexane. sapub.orgrsc.org Future research should focus on the development and application of advanced stereocontrol methodologies. This includes substrate-controlled reactions, where the inherent stereochemistry of the bicyclic core dictates the facial selectivity of incoming reagents.
Chiral auxiliary-controlled methods could also be employed, where a removable chiral group is temporarily attached to the molecule to direct a stereoselective transformation. Furthermore, the use of chiral catalysts in reactions involving these bicyclic systems can provide a powerful and efficient means of controlling stereochemistry. Understanding the conformational preferences and steric environment of the 3-oxabicyclo[3.1.0]hexane ring system is key to designing effective stereoselective synthetic strategies. sapub.org
| Methodology | Principle | Application Example |
| Substrate Control | Inherent chirality of the scaffold directs the approach of reagents. | Diastereoselective epoxidation of an attached alkene. |
| Chiral Auxiliary | A temporary chiral group guides the stereochemical outcome. | Asymmetric alkylation of an enolate derived from an ester of the methanol moiety. |
| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Enantioselective reduction of a ketone derived from the scaffold. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
